4-(1-Metil-1H-pirazol-5-il)piperidin-4-ol dihidrocloruro

Descripción general

Descripción

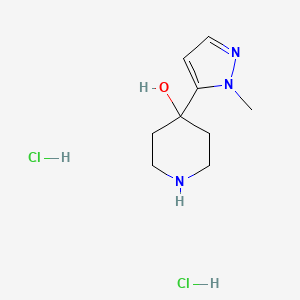

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrazole ring attached to a piperidine moiety, which is further substituted with a hydroxyl group

Aplicaciones Científicas De Investigación

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Pharmacology: The compound is studied for its potential effects on various biological pathways, including neurotransmitter modulation.

Biochemistry: It serves as a probe for studying enzyme-substrate interactions and receptor binding.

Industrial Chemistry: The compound is used in the development of new materials with specific chemical properties.

Mecanismo De Acción

Target of Action

The primary target of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . The presence of two or more lipophilic groups in the ligand is another common feature of most of the antagonists .

Biochemical Pathways

The compound’s antagonistic action on the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound inhibits the entry of HIV-1 into cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Attachment to Piperidine: The pyrazole ring is then attached to the piperidine moiety through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring, altering the compound’s chemical properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted piperidine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-(1-Methyl-1H-pyrazol-5-yl)piperidine: Lacks the hydroxyl group, resulting in different chemical properties.

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, affecting its reactivity.

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-amine: Substituted with an amine group, altering its biological activity.

Uniqueness

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is unique due to the presence of both a hydroxyl group and a pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential therapeutic applications.

Actividad Biológica

Overview

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is a compound notable for its dual functional groups: a hydroxyl group and a pyrazole ring. This unique structure contributes to its diverse biological activities, particularly its role as a chemokine receptor CCR5 antagonist, which is significant in the context of HIV-1 infection prevention.

- Molecular Formula : C₉H₁₇Cl₂N₃O

- Molecular Weight : 254.15 g/mol

- CAS Number : 2126161-91-7

The primary mechanism of action for this compound involves its interaction with the CCR5 receptor, which is crucial for HIV-1 entry into host cells. By acting as an antagonist, it effectively blocks this receptor, thereby preventing the virus from infecting cells. This mechanism is vital for developing therapeutic strategies against HIV.

Antiviral Activity

Research indicates that 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride exhibits potent antiviral properties:

- Inhibition of HIV Entry : The compound's antagonistic action on CCR5 prevents HIV from entering T-cells, a critical step in the viral replication cycle .

Antibacterial and Antifungal Properties

While primarily studied for its antiviral effects, preliminary studies suggest potential antibacterial and antifungal activities:

- Antibacterial Activity : The compound has been linked to moderate antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 0.0039 to 0.025 mg/mL .

Neuropharmacological Applications

The compound's structure suggests potential applications in neuropharmacology:

- Neurotransmitter Modulation : Its piperidine core may interact with neurotransmitter systems, offering avenues for research into treatments for neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-5-yl)piperidine | Lacks hydroxyl group | Different chemical properties |

| 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-one | Contains a ketone group | Altered reactivity |

| 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-amine | Substituted with an amine group | Varied biological activity |

The presence of both the hydroxyl and pyrazole groups in 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride contributes to its unique reactivity and biological profile compared to similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives, highlighting their therapeutic potential:

- Antiviral Studies : In vitro studies demonstrated that compounds similar to 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride effectively inhibited HIV replication by blocking CCR5 .

- Antibacterial Efficacy : Research involving various piperidine derivatives showed that modifications can enhance antibacterial properties, suggesting that structural variations can lead to improved efficacy against resistant bacterial strains .

- Neuropharmacological Potential : Investigations into the effects of piperidine derivatives on neurotransmitter systems revealed promising results, indicating that further exploration could yield new treatments for neurological disorders .

Propiedades

IUPAC Name |

4-(2-methylpyrazol-3-yl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-12-8(2-5-11-12)9(13)3-6-10-7-4-9;;/h2,5,10,13H,3-4,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRWTMDONRDUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2(CCNCC2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126161-91-7 | |

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.